molecular formula C18H17FN2O2 B11423989 N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423989
M. Wt: 312.3 g/mol
InChI Key: XMTDABXCTFFJRY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known by its chemical formula C₁₈H₁₆FN₃O₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-ethylphenylhydrazine to form the corresponding hydrazone. Cyclization of the hydrazone under acidic conditions leads to the formation of the oxazole ring, followed by carboxamide formation. The overall synthetic route is as follows:

    Formation of Hydrazone:

    Carboxamide Formation:

Industrial Production:

While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can participate in various reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can modify the compound, yielding different derivatives.

    Substitution: Substituents on the aromatic rings can be replaced by other groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It could serve as a probe to investigate biological pathways.

    Industry: Although not widely used, its properties may have industrial applications.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is distinct, similar compounds include other oxazoles, carboxamides, and heterocyclic structures.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H17FN2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17-11-16(21-23-17)14-5-3-4-6-15(14)19/h3-10,17H,2,11H2,1H3,(H,20,22)

InChI Key

XMTDABXCTFFJRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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